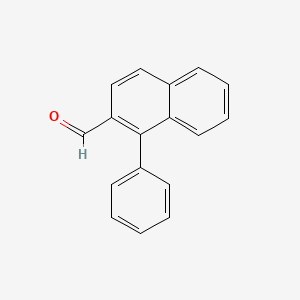

1-Phenylnaphthalene-2-carbaldehyde

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases and Metal Complexes : 2-Hydroxynaphthalene-1-carbaldehyde, a compound structurally similar to 1-Phenylnaphthalene-2-carbaldehyde, is used in the synthesis of Schiff bases and their metal complexes. These Schiff bases have significant biological effects and are used in the development of fluorescent chemosensors due to their functionalized aromatic rings (Maher, 2018).

Organocatalytic Synthesis : The compound is involved in the organocatalytic synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes. This process achieves high diastereoselectivity and enantioselectivity, essential for producing stereochemically complex molecules (Hong, Nimje, & Liao, 2009).

Building Block for Synthesis : 8-Iodonaphthalene-1-carbaldehyde, a related compound, serves as a versatile building block for the synthesis of a variety of polycyclic carbo- and heterocycles. This highlights the potential of such structures for diverse synthetic applications (Herrera et al., 2016).

Antimicrobial and Antioxidant Studies : Analogues of this compound, like 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehydes, have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies indicate potential applications in medical and pharmaceutical fields (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Synthesis of Flexible Substrate Materials : A phenyl-thiophene-2-carbaldehyde compound, structurally related to this compound, has been used to create flexible substrate materials with significant mechanical flexibility and suitable for high-frequency applications (Rahman et al., 2016).

Eigenschaften

IUPAC Name |

1-phenylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-15-11-10-13-6-4-5-9-16(13)17(15)14-7-2-1-3-8-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNERVGPAUVLPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704771 | |

| Record name | 1-Phenylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125454-79-7 | |

| Record name | 1-Phenylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of achieving high enantioselectivity in the synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde?

A1: Enantioselectivity is crucial in organic synthesis, particularly for compounds with potential biological activity. Different enantiomers of a molecule can interact differently with chiral biological targets, leading to variations in pharmacological effects. Achieving high enantioselectivity in the synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde [, ] allows researchers to isolate and study the specific biological properties of each enantiomer, potentially identifying compounds with enhanced activity or reduced side effects.

Q2: What is the role of the organocatalyst in the described synthesis?

A2: The research highlights the use of an organocatalyst to promote a domino reaction involving a double Michael reaction followed by an aldol condensation [, ]. This organocatalyst facilitates the formation of the desired octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde with high diastereoselectivity and enantioselectivity (>99% ee) []. This approach offers a potentially more sustainable and environmentally friendly alternative to traditional metal-based catalysts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)

![Norleucine, N-[(phenylmethoxy)carbonyl]-, ethyl ester](/img/no-structure.png)